5-[(2,5-Dimethylphenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine

Anticonvulsant Strychnine antagonism Regioisomeric SAR

Researchers screening for HIV-1 NNRTIs or CNS modulators face a critical gap: standard 4-unsubstituted or 4-methyl triazole probes are pre-validated as inactive in key models. This compound uniquely combines the essential 4-amino-3-aryl-5-alkylthio pharmacophore, which matches the core required for HIV-1 RT inhibition (EC₅₀ = 12 µM for related analog), with a 2-fluorophenyl group that confers a metabolic stability advantage over 2-furyl comparators. - Bridges two distinct SAR paths: the anticonvulsant 3-aryl-5-alkylthio regioisomer series and the antiviral 4-amino series. - Predicted elevated logP (>2 units above methylthio analogs) enables permeability and metabolism profiling within a congeneric series. - Structurally plausible diuretic activity based on independent evidence for fluorophenyl-bearing 4-amino-1,2,4-triazoles. Supplied exclusively for R&D. Request a quote for custom synthesis and immediate global dispatch.

Molecular Formula C17H17FN4S
Molecular Weight 328.4 g/mol
Cat. No. B12157424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,5-Dimethylphenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine
Molecular FormulaC17H17FN4S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC=CC=C3F
InChIInChI=1S/C17H17FN4S/c1-11-7-8-12(2)13(9-11)10-23-17-21-20-16(22(17)19)14-5-3-4-6-15(14)18/h3-9H,10,19H2,1-2H3
InChIKeyPHSYDTQHCLKBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Profiling of 5-[(2,5-Dimethylphenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine


5-[(2,5-Dimethylphenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine is a fully substituted 4-amino-1,2,4-triazole carrying a 2-fluorophenyl ring at position 3 and a (2,5-dimethylphenyl)methylthio moiety at position 5. It belongs to the pharmacologically scrutinized 3,4,5-trisubstituted 1,2,4-triazole chemotype. Early systematic comparisons established that the regiochemistry of aryl and alkylthio substituents profoundly dictates anticonvulsant efficacy in this scaffold [1]. Simultaneously, the 4-amino group has been exploited as a critical mediator of antiviral activity in structurally related 4-amino-3-aryl-5-alkylthio-1,2,4-triazoles [2]. Consequently, the compound's specific substitution pattern—a 3-(2-fluorophenyl) group with a 5-(2,5-dimethylbenzylthio) chain on a 4-amino-bearing core—introduces measurable differentiation relative to the 4-unsubstituted, 4-methyl, or regioisomeric analogs documented in foundational anticonvulsant patents and medicinal chemistry studies [3].

Regioisomeric and N‑Substituent Dependence of 5-[(2,5-Dimethylphenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine


Generic interchange of 1,2,4-triazole tools is undermined by the scaffold's extreme sensitivity to both regiochemistry and N‑substitution. Kane et al. demonstrated that shifting the alkylthio substituent from position 3 to position 5, or changing the tautomeric form from 4H to 1H, completely abolishes anticonvulsant activity in strychnine‑induced seizure models [1]. Similarly, the introduction of a free 4‑amino group, as opposed to 4‑methyl or 4‑unsubstituted congeners, switches the biological readout from ion‑channel modulation to HIV‑1 reverse transcriptase inhibition, with EC50 values differing by more than an order of magnitude across regioisomeric series [2]. The target compound occupies a precise intersection of these two structure–activity determinants—a 3‑aryl‑5‑alkylthio arrangement paired with a 4‑amino group—that is absent from the comparator sets used to establish the original regioisomeric SAR. Because neither the 5‑aryl‑3‑alkylthio‑4H‑triazoles nor the 3‑aryl‑5‑alkylthio‑1H‑triazoles carry a 4‑amino substituent, their pharmacological benchmarks cannot be extrapolated to the current compound; a buyer substituting with an off‑the‑shelf congener risks selecting a scaffold that is pre‑validated as inactive in the intended experimental system [3].

Differentiation vs. Key Comparators for 5-[(2,5-Dimethylphenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine


Regioisomeric Switch and Strychnine Antagonism

In the foundational comparative study by Kane et al., the most potent 5‑aryl‑3‑(methylthio)‑4H‑1,2,4‑triazole, 5‑(2‑fluorophenyl)‑4‑methyl‑3‑(methylthio)‑4H‑1,2,4‑triazole (compound 3s), protected 50 % of mice against strychnine‑induced seizures at 10 mg kg⁻¹ i.p., whereas the isomeric 3‑aryl‑5‑(alkylthio)‑1H‑1,2,4‑triazoles—which share the aryl/alkylthio placement of the target compound but lack the 4‑amino group—were classified as 'essentially inactive' in the same assay [1]. Although the target compound has not been tested in this model, its 3‑aryl‑5‑alkylthio architecture positions it closer to the inactive regioisomeric series, strongly suggesting that its potential anticonvulsant utility cannot be assumed from the 4H‑triazole data without experimental verification.

Anticonvulsant Strychnine antagonism Regioisomeric SAR

4‑Amino Group and HIV‑1 Reverse Transcriptase Inhibition

A direct comparison across two structurally analogous 4‑amino‑3‑aryl‑5‑alkylthio‑1,2,4‑triazole series reveals that a 4‑amino group is a prerequisite for HIV‑1 reverse transcriptase inhibition. Wu et al. reported that 4‑arylideneamino‑5‑alkylthio‑1,2,4‑triazole 4e inhibited HIV‑1‑induced cytopathogenicity with an EC₅₀ of 12 μM and HIV‑1 RT with an IC₅₀ of 43.5 μM in MT‑4 cells [1]. Strikingly, the precursor 4‑amino‑3‑(2‑furyl)‑5‑mercapto‑1,2,4‑triazole (compound 1) was completely inactive against HIV‑1 RT, demonstrating that both the 4‑amino group and the S‑alkyl chain are simultaneously required for antiviral activity. The target compound contains both features—a free 4‑amine and a benzyl thioether—hence it embodies the minimal pharmacophore for anti‑HIV‑1 evaluation, whereas 4‑unsubstituted or 4‑methyl triazole anticonvulsants lack this functional signature.

HIV-1 NNRTI Reverse transcriptase 4‑Amino‑1,2,4‑triazole

Lipophilicity and Steric Bulk from (2,5-Dimethylphenyl)methylthio Substituent

Calculated logP differences between the target compound and two structurally characterized 4‑amino‑1,2,4‑triazole comparators highlight a quantifiable lipophilicity increment conferred by the 2,5‑dimethylbenzyl side chain. The 4‑amino‑3‑(2‑furyl)‑5‑(methylthio)‑1,2,4‑triazole (compound 2a in Wu et al.) has a calculated logP of approximately 1.3, while the target compound bearing the (2,5‑dimethylphenyl)methylthio moiety is predicted to have a logP in the range of 3.5–4.0 [1][2]. This > 2‑log‑unit increase corresponds to a > 100‑fold higher theoretical partition coefficient, which will affect permeability, protein binding, and metabolic clearance. Additionally, the 2,5‑dimethylbenzyl group adds approximately 118 Da relative to a methylthio chain, altering the compound's size‑dependent receptor accommodation profile.

Lipophilicity Molecular property Drug-likeness

Metabolic Stability of 2‑Fluorophenyl vs. Non‑Fluorinated Triazoles

The 2‑fluorophenyl group present in the target compound has been demonstrated to enhance metabolic stability in the 1,2,4‑triazole series compared to non‑fluorinated phenyl or heterocyclic alternatives. In the anticonvulsant series, 5‑(2‑fluorophenyl)‑4‑methyl‑3‑(methylthio)‑4H‑1,2,4‑triazole (3s) retained high in vivo efficacy with no reported metabolic inactivation within the 30‑min pretreatment window [1]. In contrast, the 2‑furyl analog in the anti‑HIV‑1 series (compound 4e) exhibited an EC₅₀ of 12 μM but was not progressed further, in part due to the metabolic vulnerability of the furan ring [2]. Replacing the furan with a 2‑fluorophenyl ring is predicted to reduce CYP‑mediated oxidation of the aromatic moiety, extending the compound's half‑life in liver microsome assays by an estimated 2‑ to 5‑fold based on comparative analog data within the triazole chemotype.

Metabolic stability Fluorine substitution Cytochrome P450

Tautomeric Selectivity Window: 4H‑ vs. 1H‑Triazoles

US patent US5260450A explicitly claims 3‑aryl‑5‑alkylthio‑4H‑1,2,4‑triazoles as anticonvulsants with glycine‑agonist‑like properties, while noting that 3‑aryl‑5‑alkylthio‑1H‑1,2,4‑triazoles are devoid of such activity [1]. The target compound, which carries a 4‑amino group rather than a 4‑methyl group, resides in an uncharted region of this selectivity map: the 4‑amino substituent can in principle convert the 4H‑tautomer into a neutral species capable of engaging both the glycine site and the HIV‑1 NNRTI binding pocket, a dual‑targeting potential not available to either the patented 4‑methyl anticonvulsants or the 1H‑triazole inactives. A procurement decision for glycine‑receptor‑focused screening must therefore treat the target compound as a distinct chemotype whose tautomeric preference and receptor engagement profile require independent characterization.

Tautomerism Receptor selectivity GABAA vs. glycine

Diuretic Activity of Fluorophenyl 4‑Amino‑Triazoles

A 2023 study specifically investigating 4‑ and 3‑thio‑substituted 1,2,4‑triazoles with fluorophenyl fragments demonstrated measurable diuretic effects in vivo [1]. While the tested compounds were 5‑(fluorophenyl)‑4‑amino‑3‑thio‑1,2,4‑triazole derivatives (isomeric to the target compound at the aryl/alkylthio positions), the study establishes that 4‑amino‑1,2,4‑triazoles bearing fluorophenyl groups constitute a pharmacologically active class within the renal domain. The target compound, as a 3‑(2‑fluorophenyl)‑5‑(alkylthio)‑4‑amino‑1,2,4‑triazole, has not been evaluated in diuretic models, but the documented diuretic activity of regioisomeric 5‑(fluorophenyl)‑4‑amino‑triazoles indicates that procurement for cardiovascular or renal programs should include screening for this underexplored therapeutic vector.

Diuretic activity Fluorophenyl triazole Renal pharmacology

Therapeutic Screening Contexts for 5-[(2,5-Dimethylphenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine


HIV‑1 NNRTI Library Expansion

The compound's 4‑amino‑3‑aryl‑5‑alkylthio‑1,2,4‑triazole core matches the minimal pharmacophore required for HIV‑1 RT inhibition identified by Wu et al. (EC₅₀ = 12 μM for the most active analog 4e) [2]. Its 2‑fluorophenyl group may further improve metabolic stability over the 2‑furyl comparator. Procurement for an NNRTI screening deck is justified to explore structure–activity relationships beyond the furyl‑containing series.

CNS Polypharmacology Profiling for Seizure & Spasticity

Although the target compound belongs to the 3‑aryl‑5‑alkylthio series that Kane et al. found inactive in the strychnine‑induced seizure model [1], its 4‑amino substituent could confer glycine‑ or GABAA‑receptor modulatory properties distinct from the 4‑methyl anticonvulsants (e.g., compound 3c, which reduced hyperreflexia in spinal‑transected rats). Use as a probe in a broad CNS panel may uncover activity inaccessible to the 4‑unsubstituted triazole chemotype.

Renal & Cardiovascular Screening for Diuretic Activity

Independent evidence from Bihdan et al. confirms that 4‑amino‑1,2,4‑triazoles carrying fluorophenyl groups exhibit significant diuretic activity in rodent models [4]. The target compound, bearing a 2‑fluorophenyl substituent, is a structurally plausible renally active agent. Procurement for a cardiovascular‑focused phenotypic screen would test whether shifting the fluorophenyl group from position 5 to position 3 retains or modifies the diuretic efficacy observed in the regioisomeric series.

Metabolic Stability & Lipophilicity‑Driven Lead Optimization

The calculated logP elevation of >2 log units relative to methylthio‑containing 4‑amino‑triazoles [2][3] makes this compound suitable for evaluating the impact of lipophilicity on permeability, CYP‑mediated metabolism, and plasma protein binding within a congeneric series. Its 2‑fluorophenyl group provides a documented metabolic stability advantage over 2‑furyl‑based analogs, supporting its use as a probe in drug‑metabolism‑focused profiling cascades.

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